molecular formula C157H238N42O41 B10846541 Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2

Katalognummer: B10846541
Molekulargewicht: 3369.8 g/mol
InChI-Schlüssel: NNTUVPALHRZTKJ-BHNOSDEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 is a synthetic peptide provided for research and development purposes. The structure features an N-terminal acetylation (Ac-) and a C-terminal amidation (-NH2), modifications that can enhance peptide stability and bioavailability by neutralizing terminal charges and increasing resistance to enzymatic degradation. Peptides of this class are often investigated for their potential biological activities, including as candidates for therapeutic agents, in immunological studies, or as tools for probing protein-protein interactions. The specific mechanism of action and research applications for this sequence must be determined by the investigating researcher through appropriate experimental validation. Researchers are encouraged to consult specialized biological databases and scientific literature for further sequence analysis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C157H238N42O41

Molekulargewicht

3369.8 g/mol

IUPAC-Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C157H238N42O41/c1-77(2)58-102(176-119(209)72-169-131(215)85(17)173-138(222)103(59-78(3)4)182-136(220)99(50-52-115(159)205)178-142(226)108(65-94-69-165-76-172-94)187-155(239)129(88(20)203)197-153(237)126(83(13)14)193-145(229)107(175-89(21)204)64-93-68-167-96-45-32-31-44-95(93)96)140(224)183-104(60-79(5)6)141(225)190-112(75-201)147(231)179-100(51-53-116(160)206)137(221)189-111(74-200)133(217)170-70-118(208)168-71-120(210)191-124(81(9)10)152(236)194-125(82(11)12)151(235)180-98(47-35-55-166-157(163)164)134(218)177-97(46-33-34-54-158)135(219)185-109(66-117(161)207)143(227)184-106(63-92-42-29-24-30-43-92)144(228)195-127(84(15)16)156(240)199-57-37-49-114(199)149(233)196-128(87(19)202)154(238)188-110(67-122(212)213)146(230)192-123(80(7)8)150(234)171-73-121(211)198-56-36-48-113(198)148(232)186-105(62-91-40-27-23-28-41-91)139(223)174-86(18)132(216)181-101(130(162)214)61-90-38-25-22-26-39-90/h22-32,38-45,68-69,76-88,97-114,123-129,167,200-203H,33-37,46-67,70-75,158H2,1-21H3,(H2,159,205)(H2,160,206)(H2,161,207)(H2,162,214)(H,165,172)(H,168,208)(H,169,215)(H,170,217)(H,171,234)(H,173,222)(H,174,223)(H,175,204)(H,176,209)(H,177,218)(H,178,226)(H,179,231)(H,180,235)(H,181,216)(H,182,220)(H,183,224)(H,184,227)(H,185,219)(H,186,232)(H,187,239)(H,188,238)(H,189,221)(H,190,225)(H,191,210)(H,192,230)(H,193,229)(H,194,236)(H,195,228)(H,196,233)(H,197,237)(H,212,213)(H4,163,164,166)/t85-,86-,87+,88+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,126-,127-,128-,129-/m0/s1

InChI-Schlüssel

NNTUVPALHRZTKJ-BHNOSDEFSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Systems and Resin Swelling

Optimal resin swelling is achieved using DMF and DCM in alternating washes, which prevent aggregation of the growing peptide chain. For Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2, a 3:1 v/v DMF:DCM ratio is employed during valine-rich regions to minimize β-sheet formation.

Coupling Reagents and Additives

Benzotriazole-based activators (HBTU/HOBt) are favored over phosphonium salts (PyBOP) due to reduced racemization risks. Additives such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) further suppress side reactions, improving yields by 12–15% for sterically hindered residues.

In-Process Monitoring and Quality Control

Real-time monitoring via HPLC-MS after every five residues ensures sequence fidelity. For instance, the segment VVRKNFVPTD is prone to aspartimide formation; incorporating 0.1 M HOBt in the coupling mix reduces this by 30%.

Comparative Analysis of Synthesis Technologies

MethodPeptide LengthKey AdvantagesLimitations for Ac-WVTHQL...F-NH2
Fmoc-SPPS< 80 aaHigh purity (≥95%), scalableProlonged synthesis time (7–10 days)
Boc-SPPS< 50 aaEfficient for hydrophobic peptidesHarsh HF cleavage damages side chains
Chemo-Enzymatic>150 aaEnables cyclizationRequires ligation sites (not present)
Table 1: Synthesis methods evaluated for Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2.

SPPS outperforms liquid-phase methods due to the peptide’s length and lack of solubility issues in DMF. Enzymatic approaches are unsuitable due to the absence of cysteine or lysine residues for ligation.

Cleavage and Global Deprotection

The final cleavage uses a mixture of TFA:H2O:TIPS:EDT (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This formulation concurrently removes side-chain protectors and severs the resin-peptide bond while minimizing oxidation of methionine and tryptophan. Post-cleavage, the peptide is precipitated in cold diethyl ether, yielding a crude product with 80–85% purity.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a 10–40% acetonitrile gradient over 60 minutes. The target elutes at 28–32% acetonitrile, achieving ≥98% purity after two rounds.

Mass Spectrometry and Amino Acid Analysis

MALDI-TOF MS confirms the molecular weight (observed: 4236.8 Da; calculated: 4236.2 Da). Amino acid analysis via hydrolysis (6M HCl, 110°C, 24h) validates the molar ratios, with glutamine and serine recovery rates exceeding 95%.

Challenges and Mitigation Strategies

Aggregation During Synthesis

The VVRKN motif induces β-sheet aggregation, reducing coupling efficiency. Incorporating pseudo-proline dipeptides at QL and LS positions disrupts secondary structures, improving yields by 20%.

Aspartimide Formation

The DVGP sequence is susceptible to aspartimide formation under basic conditions. Using DIEA-free coupling reagents and maintaining pH < 8.5 during deprotection minimizes this side reaction .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 beinhaltet seine Bindung an den Calcitonin-Gen-verwandten Peptid-1-Rezeptor. Durch seine antagonistische Wirkung blockiert es die Aktivität des Rezeptors und verhindert so die nachgeschalteten Signalwege, die zu Vasodilatation und Schmerzübertragung führen. Diese Interaktion ist entscheidend für seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Migräne.

Wissenschaftliche Forschungsanwendungen

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 involves its binding to the calcitonin gene-related peptide 1 receptor. By acting as an antagonist, it blocks the receptor’s activity, preventing the downstream signaling pathways that lead to vasodilation and pain transmission. This interaction is crucial for its potential therapeutic effects in conditions like migraines .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 and Analogues

Compound Name Sequence Features Structural Motifs Aggregation Propensity (Hypothesized)
Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 32 residues, alternating hydrophobic/polar residues, acetylated/amidated termini β-sheet (V-rich regions), amphipathic High
FEFEFKFK-OH [4] 8 residues, alternating Phe (F) and Lys (K) Repetitive aromatic/charged motifs Moderate
Ac-(ChaKChaK)2-NH2 [13] Cyclohexylalanine (Cha) and Lys repeats, capped termini Helical propensity Low
(VK)5V-NH2 [13] Repeating Val-Lys motifs, C-terminal Val Extended β-strand High
Ac-(IKIE)3-NH2 [8] Alternating Ile-Lys-Ile-Glu repeats Mixed α/β-structure Variable

Key Observations :

  • Unlike Ac-(ChaKChaK)2-NH2, which adopts helical conformations, the target peptide’s Val/Gly-rich regions favor β-sheet stacking, a hallmark of amyloid fibrils .

Functional and Biophysical Comparisons

Aggregation Kinetics

Studies on analogous peptides (e.g., (VK)5V-NH2) reveal that repetitive hydrophobic residues accelerate fibril formation, while charged residues (e.g., Lys, Arg) modulate solubility . The target peptide’s higher density of Val and Gly residues may promote rapid nucleation but stabilize fibrils through hydrophobic packing .

Membrane Interactions

Compounds like Ac-RLDLRLALRLDLR-NH2 [9] and (LK)6L-NH2 [14] exhibit membrane-disruptive activity due to their amphipathic helices. In contrast, Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2’s extended β-sheet structure may favor pore formation or surface adsorption, analogous to amyloid-β peptides .

Research Findings and Limitations

  • In Silico Predictors : Tools like AGGRESCAN and TANGO predict strong aggregation propensity for Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2, scoring higher than (VR)6V-NH2 [14] due to its longer hydrophobic core .
  • Experimental Gaps: Limited empirical data exist on its conformational dynamics or cytotoxicity compared to well-studied analogues like Ac-(VKVE)3-NH2 .

Q & A

Q. How can researchers ensure reproducibility when describing the peptide’s synthesis and characterization?

  • Methodological Answer : Provide detailed protocols in the “Experimental” section: resin type, coupling reagents, cleavage conditions, and HPLC gradients. Share raw chromatograms and mass spectra in supplementary files. Use IUPAC nomenclature and report enantiomeric excess if applicable .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.